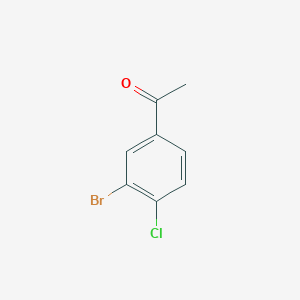

1-(3-Bromo-4-chlorophenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNOSWNYESTEKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537753 | |

| Record name | 1-(3-Bromo-4-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54826-14-1 | |

| Record name | 1-(3-Bromo-4-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-chloroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Bromo-4-chlorophenyl)ethanone

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 1-(3-bromo-4-chlorophenyl)ethanone, a valuable intermediate in the development of pharmaceutical and agrochemical compounds. The primary synthetic route detailed herein is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also a thorough discussion of the underlying chemical principles, safety considerations, and analytical validation methods. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics.

Introduction and Significance

This compound is a halogenated aromatic ketone that serves as a critical building block in organic synthesis. The presence of three distinct functional handles—a ketone, a bromine atom, and a chlorine atom—on the phenyl ring allows for a diverse range of subsequent chemical modifications. This versatility makes it a sought-after precursor for the synthesis of more complex molecules with potential biological activity.

The core of this synthesis lies in the Friedel-Crafts acylation, a robust and widely utilized method for the formation of carbon-carbon bonds to an aromatic ring.[1] This electrophilic aromatic substitution reaction allows for the introduction of an acyl group, in this case, an acetyl group, onto the 1-bromo-2-chlorobenzene backbone.[1] Understanding the regioselectivity of this reaction is paramount, as the directing effects of the existing halogen substituents dictate the position of the incoming acetyl group.

The Chemistry: Friedel-Crafts Acylation

The synthesis of this compound is achieved through the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene with an acylating agent, typically acetyl chloride, in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[2]

Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of acetyl chloride, facilitating the departure of the chloride and generating the resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich π-system of the 1-bromo-2-chlorobenzene ring. A subsequent deprotonation of the resulting arenium ion intermediate restores the aromaticity of the ring, yielding the final ketone product.[3]

Regioselectivity: The Directing Effects of Halogens

Both bromine and chlorine are ortho, para-directing deactivators. This means that while they decrease the overall reactivity of the benzene ring towards electrophilic substitution compared to benzene itself, they direct the incoming electrophile to the positions ortho and para to themselves. In the case of 1-bromo-2-chlorobenzene, the incoming acetyl group will preferentially add to the position that is para to the bromine atom and meta to the chlorine atom, resulting in the desired product, this compound. This is due to a combination of steric hindrance at the positions ortho to the halogens and the resonance stabilization of the intermediate carbocation.

Health and Safety Precautions

A thorough risk assessment must be conducted before commencing any experimental work. The following are key safety considerations for this synthesis:

-

Aluminum chloride (Anhydrous): Corrosive and reacts violently with water, releasing hydrogen chloride gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

-

Acetyl chloride: A corrosive and flammable liquid with a pungent odor. It is also water-sensitive. All handling should be performed in a fume hood.[3]

-

1-Bromo-2-chlorobenzene: A combustible liquid that can cause skin and eye irritation. Standard PPE should be worn during handling.

-

Dichloromethane (DCM): A volatile and suspected carcinogen. It should always be used in a well-ventilated fume hood.

The reaction itself is exothermic and will generate hydrogen chloride gas, which is corrosive and toxic. The experimental setup should include a gas trap to neutralize the evolved HCl gas.[4]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints for each stage.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1-Bromo-2-chlorobenzene | 191.45 | 10.0 g | 0.052 mol | Starting material |

| Anhydrous Aluminum Chloride | 133.34 | 8.7 g | 0.065 mol | Lewis acid catalyst |

| Acetyl Chloride | 78.50 | 4.5 g (4.1 mL) | 0.057 mol | Acylating agent |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous solvent |

| Crushed Ice | - | ~150 g | - | For quenching |

| Concentrated HCl | 36.46 | 20 mL | - | For work-up |

| Saturated NaHCO₃ solution | - | 50 mL | - | For washing |

| Brine (Saturated NaCl) | - | 50 mL | - | For washing |

| Anhydrous MgSO₄ or Na₂SO₄ | - | ~5 g | - | For drying |

| Ethanol or Isopropanol | - | As needed | - | For recrystallization |

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Gas trap (e.g., a tube leading to a beaker with dilute NaOH solution)

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

Reaction Setup and Execution

Diagram Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The top of the condenser should be connected to a gas trap to neutralize the evolved HCl gas. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (8.7 g, 0.065 mol) followed by 50 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the resulting suspension to 0°C using an ice-water bath with continuous stirring.

-

Reagent Addition: In the dropping funnel, prepare a solution of 1-bromo-2-chlorobenzene (10.0 g, 0.052 mol) and acetyl chloride (4.5 g, 0.057 mol) in 50 mL of anhydrous DCM.

-

Acylation: Add the solution from the dropping funnel to the cooled and stirred AlCl₃ suspension dropwise over a period of 30-45 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 5°C during the addition to control the exothermic reaction.[1]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 150 g of crushed ice and 20 mL of concentrated hydrochloric acid. This step should be performed in a fume hood with vigorous stirring to decompose the aluminum chloride complex.[5]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 25 mL portions of DCM. Combine all the organic layers.

-

Washing: Wash the combined organic layers sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine (to remove excess water).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by recrystallization.[6]

-

Solvent Selection: Ethanol or isopropanol are suitable solvents for the recrystallization of many substituted acetophenones.[6]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered while hot.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce complete crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Product Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and physical methods.

| Analytical Technique | Expected Observations |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be a sharp melting point |

| ¹H NMR | Aromatic protons in the range of 7.5-8.0 ppm, and a singlet for the methyl protons around 2.6 ppm. |

| ¹³C NMR | A signal for the carbonyl carbon around 195 ppm, aromatic carbons, and a signal for the methyl carbon around 26 ppm. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch around 1680-1700 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₈H₆BrClO), along with characteristic isotopic patterns for bromine and chlorine. |

Conclusion

The Friedel-Crafts acylation of 1-bromo-2-chlorobenzene provides a reliable and efficient pathway for the synthesis of this compound. This guide has detailed a comprehensive protocol, from the underlying chemical principles and safety precautions to a step-by-step experimental procedure and methods for product validation. By understanding the causality behind each experimental choice, researchers can confidently and safely execute this synthesis, obtaining a high-purity product that is crucial for further research and development in the pharmaceutical and agrochemical industries.

References

- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube.

- Department Chemie und Biologie, Friedrich-Alexander-Universität Erlangen-Nürnberg. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale.

- Supporting Information for Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. (n.d.). Royal Society of Chemistry.

- Rao, V. U., & Kumar, B. S. (2016). Synthesis and Characterization of Bromoclenbuterol. Hilaris Publisher.

- Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Studylib.

- Asian Journal of Organic & Medicinal Chemistry. (n.d.). A Facile, Efficient and Green Synthesis of α-Bromoacetophenones by Using Ultrasound Waves.

- Scribd. (n.d.). Friedel Crafts Acylation.

- Google Patents. (2020). US10752571B2 - Method for purification of 4-hydroxyacetophenone.

- CUNY. (n.d.). Purification by Recrystallization.

- Google Patents. (1984). US4433173A - Acetophenone purification.

- PubChem. (n.d.). p-Chlorophenacyl bromide.

- Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube.

- Canadian Science Publishing. (n.d.). pKa values for substituted acetophenones: values determined by study of rates of halogenation.

- Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo.

- PubChem. (n.d.). 1-(3-Chlorophenyl)ethanone.

- NIST WebBook. (n.d.). Ethanone, 1-(3-bromophenyl)-.

- ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or....

- PubChemLite. (n.d.). 1-(3-bromo-4-chlorophenyl)ethan-1-one.

- NIST WebBook. (n.d.). Ethanone, 1-(4-bromophenyl)-.

- SpectraBase. (n.d.). Ethanone, 1-(3-bromo-4-hydroxyphenyl)- - Optional[13C NMR] - Chemical Shifts.

- NIST WebBook. (n.d.). Ethanone, 1-(4-chlorophenyl)-.

- NIST WebBook. (n.d.). Ethanone, 1-(3-bromophenyl)-.

- MPG.PuRe. (2020). Polymer Chemistry.

- PubChem. (n.d.). 2-Bromo-3'-chloroacetophenone.

- PubChem. (n.d.). 1-(3-Bromo-5-chlorophenyl)ethanone.

- NIST WebBook. (n.d.). Ethanone, 1-(4-bromophenyl)-.

Sources

characterization of 1-(3-Bromo-4-chlorophenyl)ethanone

An In-depth Technical Guide to the Characterization of 1-(3-Bromo-4-chlorophenyl)ethanone

Abstract

This compound is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its disubstituted phenyl ring offers a versatile scaffold for building molecular complexity through various cross-coupling and substitution reactions. For researchers, scientists, and drug development professionals, a comprehensive understanding of its synthesis and a robust protocol for its structural and purity characterization are paramount. This guide provides an in-depth exploration of the primary synthetic route to this compound and a multi-technique approach to its definitive characterization, grounded in the principles of spectroscopic and chromatographic analysis. We emphasize the causality behind experimental choices to ensure reproducible and reliable results.

Introduction and Strategic Importance

The strategic value of this compound lies in the orthogonal reactivity of its two halogen substituents. The bromine and chlorine atoms, along with the ketone functional group, provide three distinct points for chemical modification. This makes the compound a valuable building block in diversity-oriented synthesis and for constructing specific molecular scaffolds in drug discovery programs.[1][2] The accurate characterization of this starting material is a critical first step, as the identity and purity of all subsequent compounds in a synthetic sequence depend on it.

This guide moves beyond a simple listing of data points, instead focusing on a holistic characterization workflow. We will detail the expected outcomes from various analytical techniques and explain the underlying chemical principles that produce these signatures. This approach allows for not only the confirmation of the compound's identity but also the early detection of potential impurities.

Compound Profile

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 3'-Bromo-4'-chloroacetophenone | [4] |

| CAS Number | 54826-14-1 | [5] |

| Molecular Formula | C₈H₆BrClO | [6] |

| Molecular Weight | 233.49 g/mol | [6] |

| Boiling Point | 310.3°C at 760 mmHg | [7] |

| Appearance | Off-white to yellow solid (typical) |

Synthesis and Purification: A Validated Pathway

The most reliable and common method for preparing this compound is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene.[8][9] This electrophilic aromatic substitution reaction provides a direct route to the target ketone.

The Chemistry of Choice: Friedel-Crafts Acylation

The Friedel-Crafts acylation is selected for its efficiency and high regioselectivity in this context. The reaction proceeds via the formation of a highly electrophilic acylium ion (CH₃CO⁺) from acetyl chloride and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[10] The acylium ion is then attacked by the electron-rich aromatic ring. The bromo and chloro substituents are ortho-, para-directing, but also deactivating. The acylation occurs para to the bromine atom and meta to the chlorine atom, which is the sterically most accessible and electronically favored position, leading to the desired 1,3,4-substitution pattern. A key advantage of acylation over alkylation is that the product is deactivated towards further reaction, preventing poly-acylation.[11]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Safety: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Anhydrous AlCl₃ reacts violently with water.

-

Setup: Equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM, 100 mL). Cool the suspension to 0°C in an ice bath.

-

Reactant Addition: Add 1-bromo-2-chlorobenzene (1.0 equivalent) to the dropping funnel. Add acetyl chloride (1.1 equivalents) to the dropping funnel. Add this mixture dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux (approx. 40°C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly pour the mixture onto crushed ice (approx. 200 g) in a large beaker, stirring vigorously. Add concentrated HCl (20 mL) to dissolve the aluminum salts.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (100 mL) and brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification

The crude product is typically a solid that can be purified by recrystallization.

-

Solvent Selection: Choose a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture. The ideal solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic techniques is required for unambiguous structural confirmation. Each technique provides a unique piece of the structural puzzle.

Caption: Integrated workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

-

Expert Insight: The substitution pattern on the aromatic ring creates a distinct and predictable set of signals. The electron-withdrawing nature of the halogens and the acetyl group deshields the aromatic protons, shifting them downfield.

Protocol: NMR Sample Preparation

-

Dissolve ~10-15 mg of the purified solid in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.15 | d | 1H | H-2 | Ortho to the electron-withdrawing carbonyl group, deshielded. Appears as a doublet due to coupling with H-6. |

| ~ 7.85 | dd | 1H | H-6 | Ortho to the bromine atom. Appears as a doublet of doublets due to coupling with H-5 and a smaller coupling with H-2. |

| ~ 7.55 | d | 1H | H-5 | Ortho to the chlorine atom. Appears as a doublet due to coupling with H-6. |

| ~ 2.60 | s | 3H | -C(O)CH₃ | Methyl protons adjacent to a carbonyl group. Appears as a singlet as there are no adjacent protons. |

Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 195.5 | C=O | Carbonyl carbon, highly deshielded. |

| ~ 139.0 | C-4 (C-Cl) | Aromatic carbon bonded to chlorine. |

| ~ 135.0 | C-1 (C-C=O) | Quaternary carbon attached to the acetyl group. |

| ~ 133.0 | C-2 (CH) | Aromatic methine carbon. |

| ~ 131.5 | C-6 (CH) | Aromatic methine carbon. |

| ~ 129.0 | C-5 (CH) | Aromatic methine carbon. |

| ~ 126.0 | C-3 (C-Br) | Aromatic carbon bonded to bromine. |

| ~ 26.5 | -CH₃ | Methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to rapidly confirm the presence of key functional groups.[12]

-

Expert Insight: The most telling peak in the IR spectrum will be the strong, sharp absorption corresponding to the ketone's carbonyl (C=O) stretch. Its position indicates a conjugated ketone system.

Protocol: IR Spectrum Acquisition (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the purified solid onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~ 2950-2850 | Weak | C-H stretch | Aliphatic C-H (-CH₃) |

| ~ 1685 | Strong, Sharp | C=O stretch | Aryl Ketone |

| ~ 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~ 1100-1000 | Medium | C-Cl stretch | Aryl-Chloride |

| ~ 700-600 | Medium | C-Br stretch | Aryl-Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the elemental composition from the isotopic distribution.[13]

-

Trustworthiness: For a compound containing both bromine and chlorine, the isotopic pattern of the molecular ion is a definitive fingerprint. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a near 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a near 3:1 ratio. The combination of these will produce a characteristic cluster of peaks for the molecular ion (M, M+2, M+4). This pattern is computationally predictable and provides extremely high confidence in the elemental formula.

Protocol: MS Sample Preparation (EI)

-

Dissolve a small amount of the sample in a volatile solvent like methanol or DCM.

-

Inject the solution into the mass spectrometer, which will volatilize the sample for electron ionization (EI).

Expected Mass Spectrum Data (EI-MS)

| m/z (Mass/Charge) | Ion | Rationale |

| 232/234/236 | [M]⁺ | Molecular ion cluster. The peak at 232 corresponds to [C₈H₆⁷⁹Br³⁵ClO]⁺. The peak at 234 corresponds to the combination of [C₈H₆⁸¹Br³⁵ClO]⁺ and [C₈H₆⁷⁹Br³⁷ClO]⁺. The peak at 236 corresponds to [C₈H₆⁸¹Br³⁷ClO]⁺. The relative intensities will be approximately 75:100:25. |

| 217/219/221 | [M - CH₃]⁺ | Loss of the methyl group, a common fragmentation for methyl ketones. The isotopic pattern will be preserved. |

| 189/191 | [M - COCH₃]⁺ | Loss of the entire acetyl group, resulting in the bromochlorophenyl cation. This fragment will only show the chlorine isotopic pattern (3:1). |

| 43 | [CH₃CO]⁺ | The acylium ion. |

Safety and Handling

Based on safety data for this and related compounds, this compound should be handled with care.[4]

-

Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautions: Use only in a well-ventilated area. Avoid breathing dust. Wear protective gloves, eye protection, and a lab coat. Wash hands thoroughly after handling.

Conclusion

The comprehensive is a critical quality control step for any research or development program that utilizes it as a synthetic intermediate. By employing a logical workflow that combines NMR for structural connectivity, IR for functional group confirmation, and mass spectrometry for molecular weight and definitive elemental composition via isotopic patterns, a researcher can be fully confident in the identity and purity of the material. The protocols and expected data presented in this guide serve as a robust framework for achieving this goal, ensuring the integrity of subsequent synthetic endeavors.

References

- Royal Society of Chemistry. (n.d.). Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones...".

- ChemicalBook. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound - Safety Data Sheet.

- American Elements. (n.d.). 1-(4-Bromo-3-chlorophenyl)ethanone.

- PubChem. (n.d.). 1-(3-Bromo-4-hydroxyphenyl)ethanone.

- Studocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene.

- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- LibreTexts Chemistry. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-(4-Bromo-3-fluorophenyl)ethanone.

- Echemi. (n.d.). This compound Safety Data Sheets.

- Echemi. (n.d.). 54826-14-1, this compound Formula.

- BenchChem. (n.d.). Application Notes and Protocols for the Infrared Spectroscopy of 1-(4-(4-Bromophenoxy)phenyl)ethanone.

- PubMed. (2017). Recent applications of click chemistry in drug discovery.

- PubChemLite. (n.d.). 1-(3-bromo-4-chlorophenyl)ethan-1-one.

- LinkedIn. (n.d.). Advanced Organic Synthesis: Leveraging 3-Bromo-4-chloropyridine.

Sources

- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - 1-(3-bromo-4-chlorophenyl)ethan-1-one (C8H6BrClO) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. This compound [m.chemicalbook.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

1-(3-Bromo-4-chlorophenyl)ethanone chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(3-Bromo-4-chlorophenyl)ethanone

Introduction

This compound, also known as 3'-Bromo-4'-chloroacetophenone, is a di-halogenated aromatic ketone.[1] Its structure, featuring a reactive ketone functional group and two distinct halogen atoms on the phenyl ring, makes it a valuable and versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, offering field-proven insights for its effective application in research and development, particularly in the synthesis of pharmaceutical compounds and other complex molecular architectures. The strategic placement of the bromo and chloro substituents allows for selective functionalization through various cross-coupling and substitution reactions, making it a key building block for creating diverse chemical libraries.

Physicochemical and Spectroscopic Profile

The fundamental identity of a chemical compound is established by its physical properties and its response to spectroscopic analysis. While specific experimental data for this particular isomer can be scarce, a robust profile can be constructed from established chemical principles and data from closely related analogues.

Core Chemical Properties

The primary molecular and physical attributes of this compound are summarized below. Researchers should note that physical properties like melting and boiling points are best confirmed experimentally for any specific batch.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 3'-Bromo-4'-chloroacetophenone, 3-Bromo-4-chloroacetofenon | [1] |

| Molecular Formula | C₈H₆BrClO | [2][3] |

| Molecular Weight | 233.49 g/mol | [2][3] |

| Appearance | Expected to be an off-white to pale yellow solid | Inferred from analogues[4] |

| CAS Number | 54826-14-1 | [5] |

Predicted Spectroscopic Signature

Spectroscopic analysis is critical for confirming the structure and purity of the synthesized compound. The following data are predicted based on the known effects of the constituent functional groups.

-

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. Based on analogues like 2-bromo-1-(4-chlorophenyl)ethanone, the acetyl methyl protons should appear as a sharp singlet.[6][7] The three aromatic protons will present a more complex splitting pattern in the downfield region due to their unique electronic environments and coupling interactions.

-

CH₃ (acetyl): A singlet, expected around δ 2.5-2.7 ppm.

-

Aromatic Protons: Three signals in the δ 7.5-8.2 ppm range. The proton at C2 (ortho to the acetyl group) will likely be the most deshielded and may appear as a doublet. The protons at C5 and C6 will show more complex splitting due to ortho and meta coupling.

-

-

¹³C NMR: The carbon spectrum will confirm the presence of eight distinct carbon environments.

-

C=O (carbonyl): Expected in the δ 190-195 ppm range.[6]

-

CH₃ (methyl): Expected in the δ 25-30 ppm range.[6]

-

Aromatic Carbons: Six signals are anticipated in the δ 125-140 ppm range. The carbons directly attached to the halogens (C3-Br and C4-Cl) and the carbonyl group (C1) will have characteristic shifts.

-

The IR spectrum provides crucial information about the functional groups present.

-

A strong, sharp absorption band characteristic of the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹ .

-

Multiple bands in the 1450-1600 cm⁻¹ region corresponding to aromatic C=C stretching .

-

C-H stretching bands for the aromatic ring will appear just above 3000 cm⁻¹ .

-

The C-Cl and C-Br stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹ .

Mass spectrometry is essential for confirming the molecular weight and halogen composition.

-

The mass spectrum will display a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This will result in prominent peaks at approximately m/z 232, 234, and 236 .

-

A significant fragment ion corresponding to the loss of the methyl group ([M-15]⁺) is expected. Another major fragment would be the acylium ion [BrClC₆H₃CO]⁺.

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene.[8][9][10] This electrophilic aromatic substitution reaction utilizes a strong Lewis acid to generate a potent electrophile that subsequently attacks the aromatic ring.[8]

Causality of the Reaction Mechanism

The choice of 1-bromo-2-chlorobenzene as the starting material is deliberate. Both bromine and chlorine are ortho-, para-directing groups. However, they are also deactivating. The acylation occurs preferentially at the position para to the bromine atom and meta to the chlorine atom. This regioselectivity is governed by a combination of steric hindrance and the electronic effects of the two halogens, leading to the desired 3-bromo-4-chloro substitution pattern on the product. Aluminum chloride (AlCl₃) is the catalyst of choice as it efficiently coordinates with the acylating agent (acetyl chloride) to form the highly reactive acylium ion (CH₃CO⁺), which is the key electrophile in the reaction.[11][12]

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for laboratory-scale synthesis.

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a scrubber with NaOH solution to trap evolved HCl gas). Ensure the system is under an inert atmosphere (N₂ or Argon).

-

Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a dry, non-protic solvent such as dichloromethane (DCM). Cool the stirred suspension in an ice bath to 0°C.

-

Substrate Addition: Add 1-bromo-2-chlorobenzene (1.0 eq.) to the flask.

-

Acylating Agent Addition: Add acetyl chloride (1.1 eq.) to the dropping funnel. Add it dropwise to the cooled, stirred reaction mixture over 30-45 minutes. The dropwise addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the flask back to 0°C. Cautiously quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the catalyst from the organic product.[12]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

-

Washing: Wash the combined organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its three primary reactive sites: the ketone's carbonyl carbon, the alpha-protons of the methyl group, and the C-Br/C-Cl bonds on the aromatic ring.

-

Carbonyl Group Reactions: The ketone can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄). It can also undergo nucleophilic addition reactions with Grignard reagents or organolithiums to form tertiary alcohols.

-

Alpha-Position Reactivity: The methyl protons are acidic and can be removed by a base. The resulting enolate can be alkylated or acylated. Furthermore, the methyl group can be halogenated, typically with bromine, to form 2,3'-dibromo-4'-chloroacetophenone, a potent alkylating agent and a building block for heterocycles like thiazoles.[13]

-

Aromatic Cross-Coupling: The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of aryl, vinyl, or amino groups at the 3-position. The carbon-chlorine bond is less reactive, enabling selective functionalization of the C-Br bond first, followed by reaction at the C-Cl bond under more forcing conditions.

Safety and Handling

As with any halogenated aromatic compound, proper safety protocols must be strictly followed. Based on data for analogous compounds, this compound should be handled with care.

-

Hazard Identification: The compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3] It may also cause respiratory irritation and is likely a lachrymator (a substance that causes tearing).[3][4][14]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][15]

-

Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[16]

-

References

- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (n.d.).

- 1-(3-Bromo-5-chlorophenyl)ethanone. (n.d.). PubChem.

- Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Studocu.

- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.

- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). LibreTexts Chemistry.

- (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... (n.d.). ResearchGate.

- Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. (n.d.). The Royal Society of Chemistry.

- Friedel-Crafts acylation of benzene. (n.d.). Chemguide.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound [m.chemicalbook.com]

- 3. 1-(3-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 19702351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. maths.tcd.ie [maths.tcd.ie]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. beta.lakeland.edu [beta.lakeland.edu]

- 16. fishersci.com [fishersci.com]

1-(3-Bromo-4-chlorophenyl)ethanone CAS 54826-14-1 properties

An In-depth Technical Guide to 1-(3-Bromo-4-chlorophenyl)ethanone (CAS 54826-14-1)

Introduction: A Versatile Halogenated Ketone Intermediate

This compound is a di-halogenated aromatic ketone that serves as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry. Its structure, featuring an acetophenone core substituted with both bromine and chlorine atoms, provides a unique platform for constructing complex molecular architectures. The differential reactivity of the carbon-bromine and carbon-chlorine bonds makes this compound a highly valuable building block for creating polysubstituted aromatic systems, which are prevalent in modern pharmaceuticals and advanced materials.

This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, plausible synthetic routes, characteristic reactivity, and applications, with a particular focus on its strategic use in drug discovery programs.

Section 1: Core Chemical and Physical Properties

The fundamental properties of a chemical intermediate are critical for its effective use in synthesis, dictating everything from reaction conditions to storage protocols. This compound is typically a light yellow to brown solid under standard conditions.[1] Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 54826-14-1 | [1][2][3][4] |

| Molecular Formula | C₈H₆BrClO | [1][2][3] |

| Molecular Weight | 233.49 g/mol | [1][2] |

| Appearance | Light yellow to brown Solid | [1] |

| Boiling Point | 310.3 ± 27.0 °C (Predicted) | [1] |

| Density | 1.566 ± 0.06 g/cm³ (Predicted) | [1] |

| Synonyms | 3-Bromo-4-chloroacetophenone, 3'-Bromo-4'-chloroacetophenone | [1][3][5] |

| Storage | Store sealed in a dry place at room temperature. | [1] |

Section 2: Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing aromatic ketones like this compound is the Friedel-Crafts acylation.[6][7] This electrophilic aromatic substitution involves reacting the corresponding substituted benzene with an acylating agent in the presence of a Lewis acid catalyst.

For this specific target molecule, the logical precursor is 1-bromo-2-chlorobenzene. The acetyl group is introduced via an acylating agent such as acetyl chloride or acetic anhydride, catalyzed by anhydrous aluminum chloride (AlCl₃). The directing effects of the halogen substituents guide the acylation to the position para to the bromine atom, yielding the desired product.

Caption: General workflow for Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol (Representative)

Causality Note: This protocol is based on established procedures for analogous halogenated benzenes.[6][7] The anhydrous conditions are critical as the Lewis acid catalyst (AlCl₃) and acylating agent are highly reactive with water.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq). Cool the flask in an ice bath to 0°C.

-

Solvent and Substrate Addition: Add an anhydrous solvent, such as dichloromethane (DCM), followed by the slow addition of 1-bromo-2-chlorobenzene (1.0 eq).

-

Acylation: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 5°C. The formation of a highly electrophilic acylium ion is the driving force of this step.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

-

Workup: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM). Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Section 3: Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its functional groups, which allows for sequential and site-selective modifications.

Orthogonal Halogen Reactivity

The core principle enabling its utility is the difference in reactivity between the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive and will typically undergo oxidative addition to a Pd(0) catalyst under conditions where the carbon-chlorine bond remains intact.[9] This "orthogonal reactivity" allows for selective functionalization at the C-3 position.

-

Suzuki-Miyaura Coupling: To form new carbon-carbon bonds by reacting with boronic acids.

-

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing amine functionalities.

-

Sonogashira Coupling: To introduce alkyne groups, forming carbon-carbon triple bonds.

Carbonyl Group Transformations

The ketone functionality offers a secondary site for chemical modification. Standard carbonyl chemistry can be employed, such as:

-

Reduction: The ketone can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄).

-

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl to form tertiary alcohols.

Caption: Key reactivity pathways for the title compound.

Section 4: Applications in Drug Discovery

This intermediate is primarily used for research and development purposes and is not intended for medicinal or household use.[10] Its structure is a valuable scaffold for building more complex molecules, particularly in the search for new therapeutic agents.

Precursor to Kinase Inhibitors

Many small-molecule drugs, especially in oncology, function by inhibiting protein kinases. The substituted phenyl ring of this compound can serve as a key pharmacophore or starting point for the synthesis of these inhibitors.[7] For example, the core structure can be elaborated through a Suzuki coupling at the bromine position to introduce further molecular complexity designed to fit into the ATP-binding pocket of a target kinase, such as those in the RAS-RAF-MEK-ERK signaling pathway.[7]

Section 5: Safety, Handling, and Disposal

As a laboratory chemical, this compound must be handled with appropriate precautions. The available Safety Data Sheets (SDS) indicate several hazards.[11][12]

-

GHS Hazard Classification:

-

Hazard Statements:

Recommended Handling Procedures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[11][12]

-

Hygiene: Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]

-

First Aid:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11][12]

-

Skin Contact: Take off contaminated clothing and wash skin with plenty of soap and water. If irritation occurs, get medical advice.[11][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11][12]

-

Ingestion: Rinse mouth. Get medical help.[11]

-

-

Storage: Store in a well-ventilated, dry place with the container tightly closed. Store locked up.[1][11][12]

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[11][12]

Section 6: Analytical Methodologies

To ensure the quality and purity of this compound and to characterize its reaction products, a combination of spectroscopic and chromatographic techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the molecular structure. The proton NMR would show characteristic signals for the methyl protons and the aromatic protons, with coupling patterns consistent with the 1,2,4-trisubstituted ring system.

-

Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight and provides fragmentation patterns that support the structure. The isotopic signature from the bromine and chlorine atoms would be a key diagnostic feature.[8]

-

Infrared (IR) Spectroscopy: This method is used to confirm the presence of key functional groups, most notably a strong absorption band for the carbonyl (C=O) stretch of the ketone group.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound and for monitoring reaction progress.[13]

Conclusion

This compound (CAS 54826-14-1) is a strategically important synthetic intermediate. Its value is derived from the orthogonal reactivity of its two halogen substituents, which permits selective, stepwise functionalization through modern cross-coupling chemistry. This feature, combined with the reactivity of its ketone group, makes it a versatile building block for constructing complex molecules tailored for applications in drug discovery and materials science. Proper understanding of its properties, synthesis, and safe handling procedures is essential for any researcher intending to utilize this potent chemical tool.

References

- [No Title], Google.

- This compound - Safety Data Sheet - ChemicalBook.

- This compound | 54826-14-1 | Benchchem.

- This compound Safety Data Sheets - Echemi.

- This compound - Matrix Scientific.

- 54826-14-1, this compound Formula - ECHEMI.

- 54826-14-1|this compound - BLDpharm.

- 54826-14-1 | this compound - A2B Chem.

- Safety Data Sheet - Combi-Blocks.

- This compound | 54826-14-1 - ChemicalBook.

- This compound | 54826-14-1 - ChemicalBook.

- 1-(3-Bromo-4-chloro-phenyl)ethanone - Manchester Organics.

- SAFETY DATA SHEET - Sigma-Aldrich.

- 1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933 - PubChem.

- 1-(3-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 19702351 - PubChem.

- 1-(4-Chlorophenyl)ethanone - SIELC Technologies.

- An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone - Benchchem.

- 1-(3-BroMo-4-Methylphenyl)ethanone - ChemBK.

- (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... - ResearchGate.

- An In-depth Technical Guide to the Synthesis of 1-(4-Bromo-3-fluorophenyl)ethanone - Benchchem.

- WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents.

- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information.

- 4-bromoacetophenone - Organic Syntheses Procedure.

- This compound - ChemicalBook.

- An In-depth Technical Guide to 1-(4-Bromo-3-fluorophenyl)ethanone: Properties, Synthesis, and Applications - Benchchem.

- 1-(3-Bromo-4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 608094 - PubChem.

- Technical Support Center: 1-(4-Bromo-3-fluorophenyl)ethanone Reactions - Benchchem.

- Recent applications of click chemistry in drug discovery - PubMed.

- Advanced Organic Synthesis: Leveraging 3-Bromo-4-chloropyridine.

- 1-(3-Bromo-4-methoxyphenyl)ethanone | C9H9BrO2 | CID 611661 - PubChem.

- This compound CAS#: - ChemicalBook.

- This compound - CymitQuimica.

Sources

- 1. This compound | 54826-14-1 [chemicalbook.com]

- 2. 54826-14-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. echemi.com [echemi.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 1-(4-Chlorophenyl)ethanone | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Solubility Profile of 1-(3-Bromo-4-chlorophenyl)ethanone

Abstract

1-(3-Bromo-4-chlorophenyl)ethanone is a substituted acetophenone derivative with potential applications in organic synthesis and drug discovery. A thorough understanding of its solubility characteristics is paramount for its effective use in these fields. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It delves into the physicochemical principles governing solubility, offers detailed experimental protocols for its determination, and discusses the critical factors influencing the solubility of this compound. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of solubility for compound screening, formulation development, and process chemistry.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Sciences

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical parameter. In the realm of drug discovery and development, the solubility of a compound is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility is a major hurdle in the development of new drug candidates, with nearly 40% of potential drugs failing to advance through clinical trials due to this issue.[1] Beyond the pharmaceutical industry, understanding solubility is crucial for a wide range of chemical applications, including reaction kinetics, purification processes, and formulation of products from pesticides to polymers.

This compound, a halogenated acetophenone, presents a molecular structure that suggests limited aqueous solubility due to its aromatic ring and halogen substituents, which contribute to its lipophilicity. This guide will, therefore, provide the necessary framework for experimentally determining and understanding its solubility profile in various solvent systems.

Theoretical Framework of Solubility

The dissolution of a crystalline solute in a solvent is a complex process governed by thermodynamic principles. It involves the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

Several factors influence the solubility of a compound like this compound:

-

Solvent Polarity: The principle of "like dissolves like" is a cornerstone of solubility prediction. Polar solvents, such as water and ethanol, are more likely to dissolve polar solutes, while nonpolar solvents, like hexane and toluene, are better suited for nonpolar solutes. The polarity of this compound, influenced by its carbonyl group and halogen atoms, will dictate its affinity for different solvents.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. However, there are exceptions, and the impact of temperature must be determined empirically.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the crystal structure of the solute together is known as the crystal lattice energy. A higher lattice energy will generally result in lower solubility, as more energy is required to break the crystal apart.

-

pH (for ionizable compounds): While this compound is not readily ionizable, for compounds with acidic or basic functional groups, the pH of the aqueous medium can significantly impact solubility by converting the neutral form to a more soluble salt form.

Experimental Determination of Solubility

While theoretical predictions provide valuable insights, the definitive solubility of a compound must be determined experimentally. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[2]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C and 37 °C to simulate ambient and physiological temperatures, respectively).[2] Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the concentration of the dissolved solute has reached a constant value.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Accurately dilute the filtered solution with a suitable mobile phase for HPLC analysis. Prepare a series of calibration standards of this compound of known concentrations. Analyze the standards and the sample by HPLC.

-

Data Analysis: Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations. Use the linear regression equation of the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Data Presentation: An Illustrative Example

The experimentally determined solubility data should be presented in a clear and organized manner. The following table provides a template for presenting such data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Hypothetical Value | Hypothetical Value |

| Ethanol | 25 | Hypothetical Value | Hypothetical Value |

| Methanol | 25 | Hypothetical Value | Hypothetical Value |

| Acetonitrile | 25 | Hypothetical Value | Hypothetical Value |

| DMSO | 25 | Hypothetical Value | Hypothetical Value |

| Water | 37 | Hypothetical Value | Hypothetical Value |

| Ethanol | 37 | Hypothetical Value | Hypothetical Value |

Note: The values in this table are for illustrative purposes only and must be replaced with experimentally determined data.

Visualization of Experimental Workflow and Influencing Factors

Visual aids are essential for comprehending complex scientific processes. The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the interplay of factors influencing solubility.

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Figure 2: Interrelated factors influencing the solubility of a solid compound.

Conclusion

While readily available public data on the solubility of this compound is scarce, this guide provides a robust framework for its experimental determination and interpretation. A thorough understanding of a compound's solubility is a critical early step in its development pathway, whether for pharmaceutical or other chemical applications. By following the detailed protocols and considering the theoretical principles outlined herein, researchers can generate the high-quality solubility data necessary to advance their scientific endeavors. The shake-flask method, coupled with HPLC analysis, remains the gold standard for obtaining reliable equilibrium solubility data. The insights gained from such studies are invaluable for guiding formulation strategies, predicting in vivo behavior, and ensuring the successful application of novel chemical entities.

References

- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

- Fakhree, M. A. A., Delgado, D. R., Martínez, F., & Jouyban, A. (2010). The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol. AAPS PharmSciTech, 11(4), 1736–1740.

- Bergström, C. A. S., Norinder, U., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2), 182–188.

- Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 88-95.

Sources

Foreword: The Analytical Imperative in Modern Synthesis

An In-Depth Technical Guide to the Spectral Analysis of 1-(3-Bromo-4-chlorophenyl)ethanone

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel and intermediate compounds is not merely a procedural step but the bedrock of scientific integrity. This compound is a key substituted acetophenone, a versatile building block whose utility in organic synthesis is dictated by the precise arrangement of its functional groups. The presence and specific location of the bromo, chloro, and acetyl moieties on the phenyl ring govern its reactivity in cross-coupling reactions, further derivatization, and ultimately, its role in the construction of complex target molecules. This guide provides a comprehensive, multi-technique spectral analysis of this compound, moving beyond rote data presentation to explore the causal relationships between molecular structure and spectral output. The methodologies and interpretations herein are designed to serve as a self-validating framework for researchers, ensuring confidence in their materials and the reliability of their subsequent discoveries.

Molecular Structure and Analytical Overview

The first step in any spectral analysis is a clear understanding of the molecule's architecture. This compound possesses a disubstituted aromatic ring with an acetyl group, presenting a distinct set of analytical observables.

Caption: Molecular structure of this compound.

Our analytical approach will leverage Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy to map the hydrogen and carbon framework, Infrared (IR) Spectroscopy to identify key functional groups, and Mass Spectrometry (MS) to determine the molecular mass and elucidate fragmentation patterns that serve as a molecular fingerprint.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The Principle of Structural Elucidation by ¹H NMR

¹H NMR spectroscopy provides the most detailed information about the hydrogen atom environment in a molecule. The chemical shift (δ) of a proton is highly sensitive to the electronic environment, which is modulated by the inductive and resonance effects of neighboring substituents. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[1] Electron-withdrawing groups, such as the acetyl group and halogens, deshield nearby protons, shifting their signals downfield (to a higher ppm value).[2] Furthermore, spin-spin coupling between non-equivalent neighboring protons provides connectivity information, manifesting as signal splitting.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals in the spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans to ensure a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Integrate all signals to determine the relative ratio of protons.

Data Interpretation and Causality

The molecule's structure predicts four distinct proton signals: one singlet for the methyl group and three signals for the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale for Chemical Shift and Splitting |

| -CH₃ | ~2.6 | Singlet (s) | 3H | N/A | Protons of the acetyl group are adjacent to a carbonyl, causing a downfield shift from a typical alkane. No adjacent protons results in a singlet. |

| Ar-H (H-5) | ~7.5 | Doublet (d) | 1H | J ≈ 8.4 Hz | This proton is ortho to the chlorine and meta to the bromine and acetyl groups. It is split by its only ortho neighbor, H-6. |

| Ar-H (H-6) | ~7.8 | Doublet of doublets (dd) | 1H | J ≈ 8.4 Hz, 2.1 Hz | This proton is ortho to the acetyl group, which is strongly deshielding. It is split by H-5 (ortho coupling) and H-2 (meta coupling). |

| Ar-H (H-2) | ~8.1 | Doublet (d) | 1H | J ≈ 2.1 Hz | This proton is ortho to the bromine and meta to the strongly electron-withdrawing acetyl group, making it the most downfield aromatic proton. It shows only small meta coupling to H-6. |

The predicted splitting pattern forms a characteristic AMX system for the aromatic protons, which is a direct consequence of the 1,2,4-trisubstitution pattern on the benzene ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The Principle of Carbon Skeleton Mapping

Broadband proton-decoupled ¹³C NMR spectroscopy reveals one signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbonyl carbons are highly deshielded and appear far downfield, typically between 190-220 ppm for ketones.[3][4] Aromatic carbons resonate in the 120-150 ppm range, with their specific shifts influenced by the attached substituents.[1][5]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Data Acquisition: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer using a standard broadband proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Standard Fourier transformation and correction procedures are applied.

Data Interpretation and Causality

Due to the lack of symmetry, all eight carbon atoms in this compound are chemically non-equivalent and should produce eight distinct signals.

Table 2: Predicted ¹³C NMR Spectral Data

| Signal Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |

| -C H₃ | ~26.5 | Typical range for a methyl ketone carbon. |

| C -Br (C-3) | ~121 | The "heavy atom effect" of bromine and direct attachment causes a distinct shift. |

| C -Cl (C-4) | ~130 | The carbon atom directly attached to chlorine is deshielded. |

| Aromatic CH (C-5) | ~128 | Aromatic carbon attached to a proton. |

| Aromatic CH (C-6) | ~130.5 | Aromatic carbon ortho to the acetyl group is deshielded. |

| Aromatic CH (C-2) | ~133 | Aromatic carbon ortho to the bromine atom. |

| Quaternary C (C-1) | ~137 | The ipso-carbon attached to the acetyl group. |

| C =O | ~196 | Highly deshielded due to the electronegative oxygen and its sp² hybridization, characteristic of an aromatic ketone.[4] |

Infrared (IR) Spectroscopy

The Principle of Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). Specific bonds and functional groups vibrate at characteristic frequencies, making IR an excellent tool for qualitative functional group analysis.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Data Interpretation and Causality

The IR spectrum is dominated by absorptions corresponding to the ketone and aromatic functionalities.

Table 3: Predicted Major IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100-3000 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds in the aromatic ring.[7] |

| 2950-2850 | Aliphatic C-H Stretch | Weak | Corresponds to the methyl group C-H bonds. |

| ~1685 | C=O Stretch | Strong | The strong dipole of the carbonyl bond leads to a very intense absorption. Conjugation with the aromatic ring lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[4][8] |

| 1600-1475 | Aromatic C=C Stretch | Medium-Weak | Multiple bands are characteristic of C=C stretching vibrations within the benzene ring.[7] |

| 1300-1000 | C-O and C-C Stretches | Medium | Part of the complex "fingerprint region". |

| 800-600 | C-Cl / C-Br Stretch | Medium-Strong | Carbon-halogen bond vibrations appear at lower frequencies. |

Electron Ionization Mass Spectrometry (EI-MS)

The Principle of Molecular Weight and Fragmentation Analysis

In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecule's nominal molecular weight. The excess energy imparted during ionization causes the molecular ion to fragment in predictable ways, yielding a unique pattern that aids in structural confirmation.[9] The presence of bromine and chlorine, with their characteristic isotopic distributions (⁷⁹Br:⁸¹Br ≈ 1:1; ³⁵Cl:³⁷Cl ≈ 3:1), creates a highly distinctive isotopic pattern for the molecular ion and any halogen-containing fragments.[10][11][12]

Experimental Protocol: EI-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet, where it is vaporized.

-

Ionization: Bombard the gaseous molecules with a 70 eV electron beam in the ion source.

-

Mass Analysis: Accelerate the resulting positive ions and separate them based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Data Interpretation and Causality

Molecular Ion Cluster: The molecular formula is C₈H₆BrClO. The presence of one Br and one Cl atom results in a characteristic cluster of peaks for the molecular ion.

-

M⁺• (C₈H₆⁷⁹Br³⁵ClO): m/z = 232

-

[M+2]⁺• (C₈H₆⁸¹Br³⁵ClO and C₈H₆⁷⁹Br³⁷ClO): m/z = 234

-

[M+4]⁺• (C₈H₆⁸¹Br³⁷ClO): m/z = 236

The expected relative intensity ratio for this cluster will be approximately 3:4:1 , providing a definitive signature for the presence of one bromine and one chlorine atom.[10]

Key Fragmentation Pathways: The primary fragmentation pathway for acetophenones is α-cleavage, the breaking of the bond between the carbonyl carbon and the methyl group.

Caption: Primary fragmentation pathway of this compound.

Table 4: Predicted Key Fragments in Mass Spectrum

| m/z (Isotope Cluster) | Ion Structure | Fragmentation Origin | Rationale |

| 232, 234, 236 | [C₈H₆BrClO]⁺• | Molecular Ion (M⁺•) | The intact molecule minus one electron. Isotopic pattern is key. |

| 217, 219, 221 | [C₇H₃BrClO]⁺ | [M - 15]⁺ | Loss of a methyl radical (•CH₃) via α-cleavage. This forms a stable acylium ion, which is often the base peak. |

| 189, 191, 193 | [C₆H₃BrCl]⁺• | [M - 43]⁺ | Loss of the entire acetyl radical (•COCH₃) or sequential loss of CO from the acylium ion. |

| 43 | [CH₃CO]⁺ | - | The other product of α-cleavage of the aromatic ring from the carbonyl, forming the acetyl cation. |

Conclusion: A Synergistic Approach to Confirmation